![molecular formula C6H7ClFIN2 B13464595 (2-Fluoro-3-iodophenyl)hydrazine hydrochloride CAS No. 2807683-13-0](/img/structure/B13464595.png)
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride
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Overview
Description
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is an organic compound with the molecular formula C6H6FIN2·HCl. This compound is characterized by the presence of both fluorine and iodine substituents on a phenyl ring, along with a hydrazine group. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride typically involves the halogenation of phenylhydrazine derivatives. One common method includes the reaction of 2-fluoroaniline with iodine and hydrazine under controlled conditions to introduce the iodine and hydrazine groups onto the phenyl ring. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the halogenation and hydrazine formation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are used in substitution reactions.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Fluoro-3-iodophenyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine and iodine substituents can also influence the compound’s reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
- (2-Fluoro-4-iodophenyl)hydrazine hydrochloride
- (3-Fluoro-2-iodophenyl)hydrazine hydrochloride
- (2-Fluoro-3-bromophenyl)hydrazine hydrochloride
Comparison: (2-Fluoro-3-iodophenyl)hydrazine hydrochloride is unique due to the specific positioning of the fluorine and iodine atoms on the phenyl ring. This positioning can significantly influence the compound’s chemical reactivity and biological activity compared to other similar compounds. The presence of both halogens in ortho positions relative to the hydrazine group provides distinct steric and electronic effects, making it a valuable compound in various applications.
Biological Activity
(2-Fluoro-3-iodophenyl)hydrazine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and relevance in therapeutic contexts.
- Chemical Formula : C6H7ClFIN2
- Molecular Weight : 221.59 g/mol
- CAS Number : 14018-65-4
This compound features a hydrazine functional group, which is often associated with biological activity, particularly in the context of cancer research.
This compound has been implicated in various biological pathways:
- Inhibition of Apoptosis Regulators : It has shown potential as an inhibitor of Bcl-2 and Bcl-xL proteins, which are crucial regulators of apoptosis. These proteins are often overexpressed in cancer cells, allowing them to evade programmed cell death. Compounds that inhibit these proteins can restore apoptotic pathways and promote cancer cell death .
- Cell Growth Inhibition : Studies indicate that modifications to the compound can significantly affect its binding affinities and cellular activity. For instance, derivatives of this compound have demonstrated IC50 values in the nanomolar range against various cancer cell lines, indicating potent growth inhibition .
Efficacy in Cancer Cell Lines
The following table summarizes the IC50 values for this compound and its derivatives across different cancer cell lines:
Compound | Cell Line | IC50 (nM) |
---|---|---|
This compound | H146 (small-cell lung cancer) | 38 |
Compound A (derivative) | OVCAR-3 (ovarian cancer) | 31.5 |
Compound B (derivative) | COV318 (ovarian cancer) | 43.9 |
These results highlight the compound's potential as a therapeutic agent in oncology.
Case Studies
- Study on Bcl-2/Bcl-xL Inhibition : A study demonstrated that modifications to the acid group of related compounds could enhance their binding affinity to Bcl-2/Bcl-xL proteins. The introduction of a methylsulfonylamide group significantly increased potency, achieving IC50 values as low as 4.8 nM .
- Antiproliferative Activity : In another investigation, derivatives of this compound were tested for antiproliferative activity against leukemia cells. The results indicated a dose-dependent response, with some derivatives showing promising efficacy comparable to established chemotherapeutics .
Safety and Toxicity
While the biological activity of this compound is promising, safety assessments are crucial. Preliminary toxicity studies suggest moderate toxicity levels; however, further comprehensive studies are required to evaluate long-term effects and safety profiles in vivo .
Properties
CAS No. |
2807683-13-0 |
---|---|
Molecular Formula |
C6H7ClFIN2 |
Molecular Weight |
288.49 g/mol |
IUPAC Name |
(2-fluoro-3-iodophenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C6H6FIN2.ClH/c7-6-4(8)2-1-3-5(6)10-9;/h1-3,10H,9H2;1H |
InChI Key |
XXBGCFZBUNHSFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)F)NN.Cl |
Origin of Product |
United States |
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